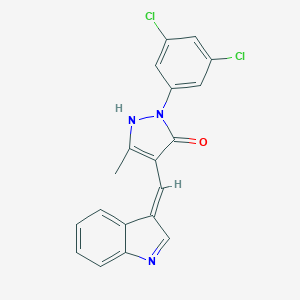
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess various biological activities, which make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its biological activities by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
实验室实验的优点和局限性
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and high yield. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its biological activities, making it a promising candidate for further research. However, there are also limitations to using 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different applications.
未来方向
There are several future directions for the research of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of new anti-cancer drugs based on 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different types of cancer. Another potential direction is the development of new anti-inflammatory drugs based on 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different types of inflammatory diseases.
合成方法
The synthesis of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3,5-dichloroaniline with 1H-indole-3-carbaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 5-methyl-1H-pyrazol-3-one in the presence of sodium acetate and glacial acetic acid to obtain 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been optimized to yield high purity and high yield, making it suitable for further research.
科学研究应用
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
分子式 |
C19H13Cl2N3O |
分子量 |
370.2 g/mol |
IUPAC 名称 |
2-(3,5-dichlorophenyl)-4-[(E)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Cl2N3O/c1-11-17(6-12-10-22-18-5-3-2-4-16(12)18)19(25)24(23-11)15-8-13(20)7-14(21)9-15/h2-10,23H,1H3/b12-6- |
InChI 键 |
ZXKHYVUAOVNGFM-SDQBBNPISA-N |
手性 SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)/C=C\3/C=NC4=CC=CC=C43 |
SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)C=C3C=NC4=CC=CC=C43 |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)C=C3C=NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B302710.png)
![[[(Z)-(5-methylimidazol-4-ylidene)methyl]amino]thiourea](/img/structure/B302711.png)
![2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302712.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302714.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302719.png)
![4-{5-[(1-(4-ethylphenyl)-3-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302720.png)
![3-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302723.png)
![4-({(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302724.png)
![2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302726.png)
![ethyl 2-(3-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302727.png)
![2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302728.png)
![ethyl 5-(4-fluorophenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302729.png)